molecular formula C14H21NO2 B15258385 4-[(Benzylamino)methyl]-2-methyloxan-4-ol

4-[(Benzylamino)methyl]-2-methyloxan-4-ol

Cat. No.: B15258385
M. Wt: 235.32 g/mol
InChI Key: XTJZYHQLKPLGLI-UHFFFAOYSA-N
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Description

4-[(Benzylamino)methyl]-2-methyloxan-4-ol is an organic compound with the molecular formula C 14 H 21 NO 2 and a molecular weight of 235.32 g/mol . Its structure features a tetrahydropyran (oxane) ring core, which is a common scaffold in medicinal chemistry, substituted with a hydroxy group and a benzylaminomethyl side chain . This specific molecular architecture, combining an oxygen-containing heterocycle with a benzylamine functional group, makes it a compound of interest for further investigation and development in various research fields. Compounds with benzylamine moieties are frequently explored in pharmaceutical research for their biological activities and are featured in patents for therapeutic agents . Researchers can utilize this chemical as a versatile building block or intermediate in organic synthesis, particularly for constructing more complex molecules. The presence of both amino and hydroxy functional groups provides handles for further chemical modification, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. As with any research chemical, proper handling procedures should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-[(benzylamino)methyl]-2-methyloxan-4-ol

InChI

InChI=1S/C14H21NO2/c1-12-9-14(16,7-8-17-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3

InChI Key

XTJZYHQLKPLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s core structure consists of a 2-methyltetrahydropyran ring with concurrent hydroxyl and benzylaminomethyl groups at C4. Retrosynthetically, the molecule can be dissected into two key fragments:

  • The 2-methyloxan-4-ol scaffold , derived from cyclization of a suitably substituted diol or keto-alcohol.
  • The benzylaminomethyl side chain , introduced via nucleophilic addition or condensation reactions.

Critical challenges include:

  • Stereochemical control at the C4 tertiary alcohol.
  • Chemoselectivity in introducing the benzylaminomethyl group without compromising the oxane ring.
  • Functional group compatibility during reduction and protection steps.

Primary Synthetic Routes

Mannich Reaction Followed by Ketone Reduction

This two-step approach is the most widely documented method for synthesizing 4-[(Benzylamino)methyl]-2-methyloxan-4-ol.

Step 1: Synthesis of 2-Methyloxan-4-one

The oxane ring is constructed via acid-catalyzed cyclization of 5-oxohexanoic acid or its derivatives. For example:
$$
\text{5-Oxohexanoic acid} \xrightarrow{\text{H}^+} \text{2-Methyloxan-4-one} + \text{H}_2\text{O}
$$
Yields typically exceed 70% when using p-toluenesulfonic acid (PTSA) in toluene under reflux.

Step 2: Mannich Reaction with Benzylamine

2-Methyloxan-4-one undergoes a Mannich reaction with benzylamine and formaldehyde to install the benzylaminomethyl group:
$$
\text{2-Methyloxan-4-one} + \text{Benzylamine} + \text{HCHO} \xrightarrow{\text{EtOH, Δ}} \text{4-(Benzylaminomethyl)-2-methyloxan-4-one}
$$
Key conditions:

  • Molar ratio : 1:1.2:1.5 (ketone:amine:formaldehyde)
  • Solvent : Ethanol or methanol
  • Temperature : 60–80°C for 6–12 hours

The intermediate ketone is then reduced to the alcohol using sodium borohydride (NaBH$$4$$) in methanol:
$$
\text{4-(Benzylaminomethyl)-2-methyloxan-4-one} \xrightarrow{\text{NaBH}
4} \text{this compound}
$$
Yield : 85–90% after purification by column chromatography.

Reductive Amination of 4-Aminomethyl-2-methyloxan-4-ol

An alternative route employs reductive amination to form the C–N bond:

Step 1: Preparation of 4-Aminomethyl-2-methyloxan-4-ol

The oxane ring is functionalized with an aminomethyl group via nucleophilic substitution of a brominated precursor:
$$
\text{4-Bromo-2-methyloxan-4-ol} + \text{NH}3 \xrightarrow{\text{NH}3/\text{MeOH}} \text{4-Aminomethyl-2-methyloxan-4-ol}
$$

Step 2: Reductive Amination with Benzaldehyde

The primary amine reacts with benzaldehyde under reductive conditions:
$$
\text{4-Aminomethyl-2-methyloxan-4-ol} + \text{PhCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$
Optimized conditions :

  • pH : 6–7 (acetic acid buffer)
  • Reagent : Sodium cyanoborohydride (NaBH$$_3$$CN)
  • Yield : 75–80%

Mitsunobu Reaction for Ether Formation

For analogs requiring stereochemical precision, the Mitsunobu reaction offers a stereospecific pathway:

Step 1: Synthesis of 4-Hydroxy-2-methyloxane-4-carbaldehyde

Oxidation of 4-hydroxy-2-methyloxane to the aldehyde:
$$
\text{4-Hydroxy-2-methyloxane} \xrightarrow{\text{PDC}} \text{4-Hydroxy-2-methyloxane-4-carbaldehyde}
$$

Step 2: Mitsunobu Coupling with Benzylamine

The aldehyde undergoes Mitsunobu reaction with benzylamine:
$$
\text{4-Hydroxy-2-methyloxane-4-carbaldehyde} + \text{Benzylamine} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}
$$
Advantages :

  • Retention of configuration at the C4 alcohol.
  • High enantiomeric excess (>95%) when using chiral catalysts.

Comparative Analysis of Methods

Method Yield Stereocontrol Complexity Cost
Mannich/Reduction 85–90% Moderate Low $
Reductive Amination 75–80% Low Moderate $$
Mitsunobu Reaction 70–75% High High $$$

Key observations :

  • The Mannich route is favored for bulk synthesis due to its simplicity and cost-effectiveness.
  • The Mitsunobu method is preferable for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylamino)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(Benzylamino)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications References
4-[(Benzylamino)methyl]-2-methyloxan-4-ol Oxane (tetrahydropyran) 4-OH, 4-(Benzylamino)methyl, 2-CH3 ~265 (calculated) Pharmaceuticals, catalysis -
4-Benzylamino-pent-3-en-2-one Acyclic ketone Benzylamino at C4, ketone at C2 217.29 Organic synthesis
4-(Benzylamino)-but-2-enamide (Example 147) Butenamide Benzylamino on C4 of butenamide chain 544 (M+1) Kinase inhibition
Oxazolidinones (Yoshida et al.) Oxazolidinone CO2-derived vinylidene, cyclic carbamate Varies (~150–300) CO2 fixation, catalysis

Key Observations:

  • Core Structure: The oxane ring in the target compound contrasts with oxazolidinones (5-membered rings) and acyclic butenamides/ketones. The six-membered oxane may confer enhanced conformational stability compared to smaller rings or linear chains.
  • The hydroxyl group in the target compound could improve water solubility compared to purely lipophilic analogs like 4-Benzylamino-pent-3-en-2-one .

Biological Activity

4-[(Benzylamino)methyl]-2-methyloxan-4-ol, with the CAS number 1310266-57-9, is a compound that has attracted significant attention in scientific research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzylamino group attached to a tetrahydrofuran derivative, giving it the chemical formula C12H17N1O2C_{12}H_{17}N_{1}O_{2}. Its structure contributes to its biological activity by interacting with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and leading to downstream effects on cell signaling.

Biological Activities

The compound exhibits a range of biological activities summarized in the following table:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against several bacterial strains.
Anti-inflammatory Reduces inflammation in vitro and in animal models.
Antioxidant Scavenges free radicals, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against human cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Antimicrobial Effects

In antimicrobial studies, the compound displayed promising results against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its efficacy.

Anti-inflammatory Properties

Animal model research indicated that treatment with this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:

Compound Biological Activity Notes
BenzylamineMild antimicrobial propertiesLess effective than this compound
Tetrahydrofuran derivativesLimited anticancer activityLacks the benzylamino moiety
Other oxanolsVariable biological activitiesOften less potent than this compound

Case Studies and Research Findings

Several studies have been conducted to further explore the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific signaling pathways.
  • Antimicrobial Study : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria, confirming its effectiveness and potential for development as an antibacterial agent.
  • Anti-inflammatory Research : Research involving animal models showed that administration of the compound led to a marked decrease in inflammatory cytokines, suggesting its utility in treating conditions associated with chronic inflammation.

Q & A

Q. What are the optimized synthetic routes for 4-[(Benzylamino)methyl]-2-methyloxan-4-ol, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including benzylamine introduction via reductive amination or nucleophilic substitution. For example, intermediates with benzylamino groups have been synthesized using tert-butyloxycarbonyl (Boc) protection to avoid side reactions . Purification is critical; silica gel column chromatography with gradients of n-pentane:ethyl acetate (e.g., 10:1 to 20:1) effectively isolates the target compound, as demonstrated in similar morpholine derivatives . Purity validation requires HPLC with a C18 column and UV detection at 254 nm, coupled with HRMS for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the oxane ring protons (e.g., δ 3.5–4.0 ppm for oxane-CH2), benzylamino group (δ 7.2–7.4 ppm for aromatic protons), and methyl groups (δ 1.2–1.5 ppm) .
  • HRMS : Accurately confirms molecular formula (e.g., expected [M+H]+ for C14H21NO2: 248.1646) .
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Initial screens include:
  • Enzyme Inhibition Assays : Test against targets like monoamine oxidase (MAO-B) using fluorometric methods with safinamide analogs as positive controls .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HepG2) at concentrations ranging from 1–100 μM, comparing to structurally similar pyrimidine derivatives .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound, and how can they be resolved?

  • Methodological Answer : The oxane ring’s 4-hydroxy group and benzylamino substituent create stereochemical complexity. Chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol 90:10) separates enantiomers, as seen in morpholine analogs . Asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution may improve enantiomeric excess (ee) . Regioisomer ratios (e.g., 74:26 in photoredox-synthesized analogs) require careful monitoring via LC-MS .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to MAO-B using PDB ID 2V5Z, focusing on hydrophobic pockets near FAD cofactors .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, analyzing RMSD and hydrogen-bonding patterns .
  • QSAR Models : Correlate substituent effects (e.g., benzylamino vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
  • Dose-Response Repetition : Test activity across three independent experiments with controls (e.g., safinamide for MAO-B inhibition) .
  • Metabolite Profiling (LC-MS/MS) : Identify degradation products (e.g., oxidation to quinones) that may interfere with assays .
  • Structural Analog Comparison : Compare IC50 values with pyrimidine or morpholine derivatives to isolate substituent-specific effects .

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